2-Benzhydrylpiperidine hydrochloride

Description

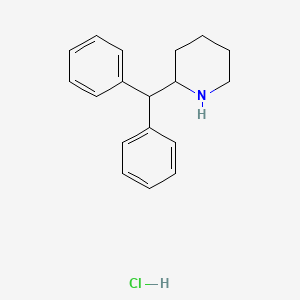

Structure

2D Structure

Properties

IUPAC Name |

2-benzhydrylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N.ClH/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17-19H,7-8,13-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTADPDIPKMRRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680905 | |

| Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5807-81-8 | |

| Record name | 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5807-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Benzhydrylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a psychostimulant compound that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Developed in the 1950s by Ciba (now Novartis), its clinical development was halted in favor of methylphenidate.[1] Structurally related to methylphenidate and pipradrol, 2-DPMP exhibits a significantly longer elimination half-life due to its high lipophilicity and lack of easily metabolized functional groups.[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its pharmacological activity.

Core Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

The principal mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3] These transporters are responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmitter signaling. By blocking these transporters, 2-DPMP increases the concentration and prolongs the presence of norepinephrine and dopamine in the synapse, thereby enhancing noradrenergic and dopaminergic neurotransmission.

Comparative Potency

Table 1: Comparative Effects of 2-DPMP and Cocaine on Dopamine Efflux and Reuptake [4]

| Compound | Concentration Range | Effect on Peak Dopamine Efflux | Effect on Dopamine Re-uptake Half-life |

| 2-DPMP | 1, 3, or 10 µM | Up to a sevenfold increase | Up to a 15-fold increase |

| Cocaine | 1, 3, or 10 µM | Up to a threefold increase | Up to a fivefold increase |

Downstream Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by 2-DPMP initiates a cascade of downstream signaling events within the postsynaptic neuron. The increased availability of these neurotransmitters in the synapse leads to greater activation of their respective receptors.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

-

D1-like receptor activation: Generally leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, activates Protein Kinase A (PKA).

-

D2-like receptor activation: Typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[5]

The diagram below illustrates the general downstream signaling pathways activated by increased synaptic dopamine.

Norepinephrine Receptor Signaling

Similarly, increased synaptic norepinephrine activates adrenergic receptors, which are also GPCRs. The downstream effects depend on the specific receptor subtype activated (e.g., α1, α2, β1, β2, β3), leading to a variety of cellular responses through signaling molecules like inositol trisphosphate (IP3), diacylglycerol (DAG), and cAMP.

Pharmacokinetics

The pharmacokinetic profile of 2-DPMP is characterized by its long duration of action.

Table 2: Pharmacokinetic Parameters of 2-Benzhydrylpiperidine (Desoxypipradrol)

| Parameter | Value | Reference |

| Bioavailability | >90% | [1] |

| Metabolism | Liver | [1] |

| Elimination half-life | 16–20 hours | [1] |

The high lipophilicity of the molecule contributes to its long elimination half-life, as it is less susceptible to metabolic enzymes.[1]

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize the mechanism of action of norepinephrine-dopamine reuptake inhibitors like 2-DPMP.

Radioligand Binding Assay for DAT and NET

This in vitro assay is used to determine the binding affinity of a compound for a specific transporter.

Objective: To quantify the affinity (K_i_) of 2-DPMP for DAT and NET.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the transporter of interest (DAT or NET) or from brain tissue rich in these transporters are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the transporter (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (2-DPMP).

-

Separation: The bound and free radioligand are separated by rapid filtration through a filter that traps the membranes.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC_50_ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The K_i_ is then determined using the Cheng-Prusoff equation.

The diagram below outlines the workflow for a radioligand binding assay.

Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Efflux

FSCV is an electrochemical technique used to measure real-time changes in the concentration of electroactive molecules, such as dopamine, in brain tissue.

Objective: To measure the effect of 2-DPMP on dopamine release and reuptake dynamics in real-time.

General Protocol:

-

Electrode Implantation: A carbon-fiber microelectrode is implanted into a brain region of interest (e.g., the nucleus accumbens) in an ex vivo brain slice or in an anesthetized or freely moving animal.

-

Electrical Stimulation: A stimulating electrode is used to evoke the release of dopamine from nearby neurons.

-

Voltammetric Scans: A triangular waveform potential is applied to the carbon-fiber electrode, causing dopamine at its surface to oxidize and then reduce. This generates a current that is proportional to the concentration of dopamine.

-

Drug Administration: 2-DPMP is administered (e.g., by bath application to a brain slice or systemically to an animal).

-

Data Acquisition and Analysis: The changes in the dopamine signal (peak height, decay rate) before and after drug administration are recorded and analyzed to determine the effects on dopamine release and reuptake.

The following diagram illustrates the experimental setup for FSCV.

References

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 2. momarchem.com [momarchem.com]

- 3. Rewarding effects of 2-desoxypipradrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Pharmacological Profile of 2-Benzhydrylpiperidine Hydrochloride and Related Analogues

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical and pharmacological properties of 2-Benzhydrylpiperidine hydrochloride. This guide has been compiled by referencing data from structurally related analogues, including benzhydryl derivatives and piperidine-based compounds, to provide a comprehensive and inferred profile for research and drug development professionals. All data presented for analogues are clearly labeled as such.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a benzhydryl (diphenylmethyl) group. The benzhydryl moiety is a common scaffold in a variety of pharmacologically active compounds, known for its interaction with various central nervous system (CNS) targets. The piperidine ring is also a key structural element in numerous pharmaceuticals. This guide aims to provide a detailed overview of the anticipated chemical properties, potential synthetic routes, and speculative pharmacological actions of this compound by examining its constituent parts and related molecules.

Chemical Properties

General and Physical Properties

| Property | Value (Estimated for 2-Benzhydrylpiperidine HCl) | Value (Piperidine HCl)[1][2][3][4] | Value (4-Benzhydrylpiperidine) |

| Molecular Formula | C₁₈H₂₂ClN | C₅H₁₂ClN[1] | C₁₈H₂₁N |

| Molecular Weight | 287.83 g/mol | 121.61 g/mol [1][3] | 251.37 g/mol |

| Appearance | White to off-white crystalline solid (predicted) | White crystalline powder[3] | Not specified |

| Melting Point | Not available | 245-248 °C[2][3][4] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[2][3][4][5] | Soluble in water (>1500 g/L)[2][3][4] | Not specified |

Acidity

| Property | Value (Estimated for 2-Benzhydrylpiperidine HCl) |

| pKa | The pKa of the piperidinium ion is approximately 11.2. The presence of the benzhydryl group may slightly alter this value, but it is expected to remain in a similar range. |

Synthesis and Characterization

A definitive synthetic protocol for this compound is not published. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of 2-substituted piperidines and benzhydryl derivatives.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a suitable benzhydryl halide with a protected 2-lithiated piperidine, followed by deprotection and salt formation with hydrochloric acid. Another approach could be the catalytic hydrogenation of a corresponding 2-benzhydrylpyridine precursor.

The following diagram illustrates a generalized workflow for the synthesis and characterization of such a compound.

Experimental Protocols

General Protocol for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The spectrum would be expected to show characteristic peaks for the aromatic protons of the benzhydryl group, the methine proton at the 2-position of the piperidine ring, and the methylene protons of the piperidine ring.

-

¹³C NMR: The spectrum would provide information on the number of unique carbon environments, confirming the presence of the benzhydryl and piperidine moieties.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₈H₂₁N) and potentially a fragment corresponding to the benzhydryl cation.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic rings.

-

Potential Pharmacological Activity and Signaling Pathways

The pharmacological profile of this compound has not been elucidated. However, based on its structural components, it is plausible that it could exhibit activity within the central nervous system. Many benzhydryl compounds are known to be H1 receptor antihistamines.[6] Additionally, the piperidine moiety is present in many CNS-active drugs, including methylphenidate, which acts as a norepinephrine-dopamine reuptake inhibitor.[7]

Postulated Mechanism of Action

Given the structural similarities to known CNS-active compounds, this compound could potentially act as a modulator of various neurotransmitter systems. The benzhydryl group could confer affinity for histamine or dopamine receptors, while the piperidine scaffold could influence its overall pharmacokinetic and pharmacodynamic properties. Piperine, a piperidine alkaloid, has been shown to modulate GABAergic and serotonergic systems and to have an inhibitory effect on Na+ channels.[8][9][10]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound with these structural features, leading to downstream neuronal effects.

Safety and Toxicology

No specific toxicological data for this compound is available. For piperidine hydrochloride, it is classified as toxic if swallowed.[1] General safety precautions for handling novel chemical entities should be followed, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion

While this compound is not a well-characterized compound in the public domain, this guide provides a foundational understanding of its likely chemical and pharmacological properties based on the analysis of its structural analogues. The benzhydryl and piperidine moieties suggest a high potential for CNS activity. Further research, including de novo synthesis and comprehensive in vitro and in vivo characterization, is necessary to fully elucidate the properties of this compound and its potential as a lead for drug discovery. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related chemical entities.

References

- 1. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Methylphenidate - Wikipedia [en.wikipedia.org]

- 8. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchers.mq.edu.au [researchers.mq.edu.au]

An In-depth Technical Guide to the Pharmacology of 2-Benzhydrylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a piperidine derivative that acts as a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Originally developed by Ciba (now Novartis) in the 1950s for the treatment of narcolepsy and ADHD, its development was halted in favor of methylphenidate, which offered a shorter duration of action and more predictable pharmacokinetics.[3] Despite its discontinued clinical development, this compound remains a valuable tool in neuroscience research for studying the mechanisms of monoamine transporters. This guide provides a comprehensive overview of its pharmacology, including quantitative data, experimental methodologies, and relevant signaling pathways.

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects primarily by inhibiting the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[1][2] It achieves this by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby blocking the reabsorption of these neurotransmitters into the presynaptic neuron.[1][2] This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, enhancing dopaminergic and noradrenergic neurotransmission. It has significantly lower affinity for the serotonin transporter (SERT).

Pharmacodynamics

The primary pharmacodynamic effect of this compound is central nervous system stimulation, resulting from the potentiation of dopamine and norepinephrine signaling. Studies have demonstrated its high affinity for DAT and NET.

Table 1: In Vitro Inhibition of Monoamine Transporters by 2-Benzhydrylpiperidine (Desoxypipradrol)

| Transporter | IC50 (µM) | Cell Line/Tissue | Reference |

| Dopamine Transporter (DAT) | 0.07 | HEK 293 cells | [1] |

| Norepinephrine Transporter (NET) | 0.14 | HEK 293 cells | [1] |

| Serotonin Transporter (SERT) | >10 | HEK 293 cells | [1] |

Table 2: Radioligand Displacement Assay of 2-Benzhydrylpiperidine (2-DPMP) in Rat Brain Tissue

| Brain Region | Radioligand | IC50 (µM) | Reference |

| Nucleus Accumbens Shell | [¹²⁵I]RTI-121 | 0.565 | |

| Dorsal Striatum | [¹²⁵I]RTI-121 | 0.621 |

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. However, its high lipophilicity suggests a long elimination half-life.[2]

Table 3: Pharmacokinetic Parameters of 2-Benzhydrylpiperidine (Desoxypipradrol)

| Parameter | Value | Species | Notes | Reference |

| Bioavailability (Oral) | >90% | Not Specified | General estimation | [2] |

| Elimination Half-life | 16–20 hours | Not Specified | [2] |

Note: The provided pharmacokinetic data is from a secondary source and lacks detailed experimental validation. Further studies are required to establish a comprehensive pharmacokinetic profile, including Cmax, Tmax, and volume of distribution in various species.

Key Experiments and Methodologies

In Vitro Monoamine Transporter Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Protocol:

-

Membrane Preparation: Prepare crude synaptosomal membranes from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT) of laboratory animals (e.g., rats). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Extracellular Dopamine Measurement

Objective: To measure the effect of this compound on extracellular dopamine levels in the brain of a freely moving animal.

Protocol:

-

Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens).

-

Recovery: Allow the animal to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine.

-

Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal or intravenous injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

-

Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot against time to observe the time course of the drug's effect.

Signaling Pathways and Visualizations

The primary mechanism of this compound involves the direct inhibition of DAT and NET. The subsequent increase in synaptic dopamine and norepinephrine can modulate various downstream signaling pathways.

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Dopamine Transporter Affinity of 2-Benzhydrylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine transporter (DAT) affinity of 2-Benzhydrylpiperidine hydrochloride, also known as desoxypipradrol. The document details quantitative binding data, experimental methodologies for determining DAT affinity, and the associated signaling pathways.

Data Presentation: Dopamine Transporter Affinity of 2-Benzhydrylpiperidine

2-Benzhydrylpiperidine, a norepinephrine-dopamine reuptake inhibitor (NDRI), demonstrates a high affinity for the dopamine transporter.[1][2] Its potency at dopamine terminals has been reported to be greater than that of cocaine.[3][4] The following tables summarize the in vitro binding affinities of 2-Benzhydrylpiperidine (2-DPMP) for the dopamine transporter.

| Compound | Transporter | Cell Line | IC50 (µM) | Reference |

| 2-Benzhydrylpiperidine (2-DPMP) | DAT | HEK 293 | 0.07 | [2][5] |

| NET | HEK 293 | 0.14 | [2][5] | |

| SERT | HEK 293 | >10 | [2][5] |

Table 1: Comparative Inhibitory Potency of 2-Benzhydrylpiperidine on Monoamine Transporters. This table illustrates the selectivity of 2-Benzhydrylpiperidine for the dopamine and norepinephrine transporters over the serotonin transporter.

| Compound | Brain Region | Radioligand | IC50 (µM) | Reference |

| 2-Benzhydrylpiperidine (2-DPMP) | Accumbens Shell | [125I]RTI-121 | 0.565 | [5] |

| Dorsal Striatum | [125I]RTI-121 | 0.621 | [5] |

Table 2: Regional Dopamine Transporter Binding Affinity of 2-Benzhydrylpiperidine in Rat Brain. This table details the inhibitory concentration of 2-Benzhydrylpiperidine required to displace a selective DAT radioligand in different brain regions.

Experimental Protocols

The determination of dopamine transporter affinity for compounds like this compound is primarily achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay for Dopamine Transporter

This in vitro assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Materials:

-

Test Compound: this compound

-

Radioligand: Typically [3H]WIN 35,428 or [125I]RTI-121, selective dopamine transporter ligands.[2][5]

-

Tissue Preparation: Membranes from rat striatum or human embryonic kidney (HEK 293) cells expressing the human dopamine transporter.[2][5]

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, MgCl2).

-

Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the selected tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for the specific radioligand and tissue preparation.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

Experimental Workflow for DAT Affinity Determination

Caption: Workflow for determining DAT affinity via competitive radioligand binding assay.

Dopamine Transporter Signaling Pathways

The function of the dopamine transporter is modulated by various intracellular signaling cascades. The interaction of this compound with DAT can be influenced by these regulatory pathways.

References

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 2. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]

Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide

Abstract

The benzhydrylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These analogs are particularly prominent as ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Their ability to modulate dopaminergic pathways has made them critical tools for neuroscience research and potential therapeutic agents for conditions such as substance use disorders, depression, and attention-deficit hyperactivity disorder (ADHD).[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzhydrylpiperidine analogs, focusing on how specific structural modifications influence their binding affinity, potency, and selectivity for various central nervous system targets. It summarizes key quantitative data, details common experimental protocols, and illustrates logical relationships through diagrams to serve as a comprehensive resource for researchers and drug development professionals.

Core Scaffold and Key Areas of Modification

The pharmacological profile of benzhydrylpiperidine analogs is highly dependent on the chemical nature and substitution patterns at several key positions. The generalized structure consists of a central piperidine ring linked to a benzhydryl moiety and typically features a substituent on the piperidine nitrogen. Understanding the impact of modifications at these sites is fundamental to designing ligands with desired properties.

Caption: Key modification points on the benzhydrylpiperidine scaffold.

Structure-Activity Relationships at Monoamine Transporters

The primary target for many benzhydrylpiperidine analogs is the dopamine transporter (DAT), making them relevant for treating cocaine addiction and other CNS disorders.[2] Selectivity against SERT and NET is a critical aspect of their development.

The Piperidine Ring: Stereochemistry and Substitution

The stereochemistry of substituents on the piperidine ring is a critical determinant of affinity and potency. A study involving the resolution of a racemic trans-3-hydroxy derivative demonstrated a profound stereospecific interaction with the dopamine transporter.[3]

-

Enantiomeric Potency: The (+)-enantiomer can be significantly more potent than the (-)-enantiomer. For one trans-3-hydroxy analog, the (+)-enantiomer was 122-fold more potent in a radiolabeled cocaine analog binding assay (IC50: 0.46 nM vs. 56.7 nM) and 9-fold more active in a dopamine uptake inhibition assay (IC50: 4.05 nM vs. 38.0 nM) than the (-)-enantiomer.[3]

-

Conformational Constraint: Structurally constraining the piperidine ring, such as with a cis-3,6-disubstitution pattern, can provide valuable insights into the bioactive conformation.[4] One such enantiomer, S,S-(-)-19a, displayed high potency for DAT (IC50 = 11.3 nM) and greater selectivity against SERT and NET compared to the reference compound GBR 12909.[4]

The Nitrogen Substituent and Exocyclic Modifications

Modifications to the nitrogen atom of the piperidine or to groups attached elsewhere on the ring can significantly alter the binding profile.

-

Exocyclic Amine Derivatization: In a series of cis-3,6-disubstituted piperidines, derivatization of the exocyclic amine at the 3-position led to the development of potent DAT inhibitors.[4]

-

Heterocyclic Moieties: Replacing a phenyl ring in the N-benzyl group with various heterocyclic moieties generally results in compounds with moderate activity at the DAT.[4]

Quantitative SAR Data for Monoamine Transporters

The following table summarizes the in vitro binding and uptake inhibition data for representative benzhydrylpiperidine analogs at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

| Compound ID | Key Structural Feature | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Data Type | Reference |

| (+)-5 | trans-3-hydroxy | 0.46 | >10,000 | 1400 | Binding Affinity | [3] |

| (-)-5 | trans-3-hydroxy | 56.7 | >10,000 | >10,000 | Binding Affinity | [3] |

| (+)-5 | trans-3-hydroxy | 4.05 | 1140 | 254 | Uptake Inhibition | [3] |

| (-)-5 | trans-3-hydroxy | 38.0 | 3630 | 1020 | Uptake Inhibition | [3] |

| GBR 12909 | Reference Compound | 1.84 | 2270 | 21.8 | Binding Affinity | [3] |

| S,S-(-)-19a | cis-3,6-disubstituted | 11.3 | >10,000 | >10,000 | Binding Affinity | [4] |

| Compound 14 | 4-hydroxy-4-phenyl | ~4 | - | - | Binding Affinity | [2] |

| Compound 15 | 4-hydroxy-4-phenyl | ~4 | - | - | Binding Affinity | [2] |

Activity at Other CNS Targets

While renowned for their effects on monoamine transporters, benzhydrylpiperidine and the related benzhydrylpiperazine scaffolds can be engineered to target other receptors, demonstrating the versatility of this chemical class.

-

Sigma (σ) Receptors: The length of the alkyl linker between the core and other moieties can influence sigma receptor affinity. For a series of benzylpiperidine derivatives, a shorter two-carbon linker was preferred over a three-carbon linker for σ1 receptor (S1R) affinity.[5] The introduction of a 4-hydroxylphenyl group was generally detrimental to affinity for both S1R and S2R.[5]

-

Dopamine D₂/D₃ Receptors: Certain (bisarylmethoxy)butylpiperidine analogs show modest affinity and antagonistic activity at D₂/D₃ receptors, in addition to their primary activity at DAT.[2]

-

Acetylcholinesterase (AChE): By modifying the core structure, potent AChE inhibitors can be developed. One analog, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, was found to be a highly potent inhibitor with an IC50 of 1.2 nM and showed over 34,000-fold selectivity for AChE over butyrylcholinesterase (BuChE).[6]

Quantitative SAR Data for Other CNS Targets

| Compound ID | Target | Kᵢ (nM) | Selectivity (S2R/S1R) | Reference |

| Compound 1 | σ₁ Receptor | 3.2 | 11 | [5] |

| Compound 2 | σ₁ Receptor | 24 | 50 | [5] |

| Compound 3 | σ₁ Receptor | 11 | 18 | [5] |

| Compound 6 | σ₁ Receptor | 82 | >121 | [5] |

| Compound 19 | Acetylcholinesterase | 1.2 (IC₅₀) | ~34700 (vs. BuChE) | [6] |

Experimental Protocols

The evaluation of benzhydrylpiperidine analogs involves a standard workflow of chemical synthesis, characterization, and pharmacological testing.

General Synthesis and Characterization

The synthesis of these analogs often involves nucleophilic substitution reactions. For example, 1-benzhydrylpiperazine can be prepared by reacting benzhydryl chloride with piperazine, which is then reacted with various acyl chlorides or other electrophiles to yield the target compounds.[7]

Caption: General workflow for synthesis and characterization.

Final products are characterized using standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.[8][9]

In Vitro Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor or transporter. The protocol involves measuring the displacement of a specific radioligand by the test compound.

Caption: Workflow for a typical in vitro radioligand binding assay.

Protocol Details:

-

Tissue Preparation: Brain regions rich in the target transporter, such as the rat striatum for DAT, are homogenized.

-

Incubation: The membrane homogenates are incubated with a specific radioligand (e.g., [³H]GBR12935 for DAT) and various concentrations of the unlabeled test compound.[10]

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[11]

-

Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]

In Vitro Neurotransmitter Uptake Assays

These functional assays measure a compound's ability to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the target transporter.

Protocol Details:

-

Preparation: Synaptosomes are prepared from relevant brain tissue.

-

Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.

-

Termination: Uptake is stopped by rapid filtration.

-

Analysis: The amount of radioactivity taken up by the synaptosomes is measured, and IC50 values are calculated.[3]

In Vivo Behavioral and Neurochemical Assays

-

Locomotor Activity: This assay assesses the stimulant or depressant effects of a compound. Animals (e.g., mice) are administered the test compound, and their movement is tracked in an open field. Compounds that enhance dopamine signaling, like DAT inhibitors, often increase locomotor activity.[2][3]

-

In Vivo Microdialysis: This technique is used to measure extracellular levels of neurotransmitters directly in the brains of living animals. A probe is implanted in a specific brain region (e.g., striatum), and dialysate samples are collected and analyzed by HPLC to quantify dopamine levels following drug administration.[10]

Conclusion

The benzhydrylpiperidine scaffold is a remarkably adaptable framework for developing potent and selective ligands for a variety of CNS targets, most notably the dopamine transporter. The structure-activity relationship for this class is well-defined in several key areas:

-

Stereochemistry is paramount: The absolute configuration of substituents on the piperidine ring can lead to orders-of-magnitude differences in potency.[3]

-

Structural constraint can enhance selectivity: Rigidifying the piperidine core can lock the molecule into a bioactive conformation, improving both potency and selectivity.[4]

-

Systematic modification allows for target switching: By altering the N-substituent and other peripheral moieties, the primary pharmacological target can be shifted from monoamine transporters to other targets like sigma receptors or acetylcholinesterase.

Future research will likely focus on fine-tuning these structures to optimize pharmacokinetic properties, reduce off-target effects, and develop compounds with novel pharmacological profiles, such as dual-target ligands, for the treatment of complex neurological and psychiatric disorders.

References

- 1. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 2-Benzhydrylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzhydrylpiperidine hydrochloride, also known as Desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was first synthesized by the pharmaceutical company Ciba (now Novartis) in the 1950s.[1] Structurally related to methylphenidate and pipradrol, it was initially investigated for the treatment of narcolepsy and Attention Deficit Hyperactivity Disorder (ADHD).[1] However, its development was ultimately halted in favor of methylphenidate, which exhibited a shorter duration of action and more predictable pharmacokinetics.[1] Despite its discontinued clinical development, 2-Benzhydrylpiperidine remains a compound of interest for researchers studying the pharmacology of monoamine transporters and the development of novel central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the discovery, development, and core pharmacology of this compound.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (RS)-2-benzhydrylpiperidine hydrochloride |

| Synonyms | Desoxypipradrol, 2-DPMP |

| Molecular Formula | C₁₈H₂₂ClN |

| Molecular Weight | 287.83 g/mol |

| Appearance | White solid |

| CAS Number | 5807-81-8 |

Pharmacological Data

2-Benzhydrylpiperidine is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. The following table summarizes the available quantitative data on its interaction with these transporters.

| Transporter | Parameter | Value | Species | Reference |

| Dopamine Transporter (DAT) | IC₅₀ | 5.65 x 10⁻⁷ M (Nucleus Accumbens Shell) | Rat | |

| Dopamine Transporter (DAT) | IC₅₀ | 6.21 x 10⁻⁷ M (Dorsal Striatum) | Rat |

Note: A specific Kᵢ or IC₅₀ value for 2-Benzhydrylpiperidine at the norepinephrine transporter (NET) was not available in the reviewed literature. However, its classification as a potent NDRI is well-established. A structurally related benzhydryl derivative, (-)-9d (a (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol derivative), has shown a Kᵢ value of 4.92 nM for NET, indicating the potential for high-affinity binding within this chemical class.[2]

Experimental Protocols

Synthesis of 2-Benzhydrylpiperidine

The synthesis of 2-Benzhydrylpiperidine can be achieved via the reduction of 2-diphenylmethylpyridine. A general protocol is as follows:

Materials:

-

2-Diphenylmethylpyridine

-

Glacial acetic acid

-

Platinum oxide (Adam's catalyst)

-

Sodium hydroxide solution

-

Ether

-

Ethyl acetate

-

Hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

-

Dissolve 2-diphenylmethylpyridine in glacial acetic acid.

-

Add platinum oxide catalyst to the solution.

-

Agitate the mixture at 40-45°C under a hydrogen atmosphere until the reaction is complete (as monitored by techniques such as TLC or LC-MS).

-

Once the reaction is complete, cool the mixture and render it alkaline with a sodium hydroxide solution.

-

Extract the product into ether.

-

Wash the organic layer with water and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the ether to obtain the free base of 2-diphenylmethylpiperidine.

-

To form the hydrochloride salt, dissolve the free base in ethyl acetate and treat with a solution of hydrogen chloride.

-

The resulting precipitate of this compound can be collected by filtration and dried.

Dopamine Transporter (DAT) Binding Assay

This protocol is a general representation of a radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

Materials:

-

Rat striatal membranes (or other tissue/cell preparation expressing DAT)

-

[³H]WIN 35,428 (radioligand)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Nonspecific binding control (e.g., 10 µM GBR 12909)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare dilutions of the test compound over a range of concentrations.

-

In a series of tubes, add the assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the nonspecific binding control.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the nonspecific binding from the total binding.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Norepinephrine Transporter (NET) Functional Assay (Uptake Inhibition)

This protocol outlines a general procedure for a functional assay to measure the inhibition of norepinephrine uptake by a test compound.

Materials:

-

Cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

-

[³H]Norepinephrine (radiolabeled substrate)

-

Test compound (this compound)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Nonspecific uptake control (e.g., 10 µM desipramine)

-

Lysis buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Plate the hNET-expressing cells in a suitable multi-well plate and allow them to adhere.

-

Prepare dilutions of the test compound.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with the test compound or buffer (for total uptake) or the nonspecific uptake control for a defined period.

-

Initiate the uptake by adding [³H]Norepinephrine to the wells.

-

Incubate for a short period to allow for initial uptake rates to be measured.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate the specific uptake by subtracting the nonspecific uptake from the total uptake.

-

Determine the IC₅₀ value of the test compound by plotting the percentage of specific uptake against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 2-Benzhydrylpiperidine and a typical experimental workflow for its characterization.

References

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 2. Discovery of novel trisubstituted asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol, exhibiting high affinity for serotonin and norepinephrine transporters in a stereospecific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Benzhydrylpiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Benzhydrylpiperidine hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on data from analogous compounds, alongside detailed, generalized experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and development of piperidine-based compounds.

Chemical Structure

This compound

-

Molecular Formula: C₁₈H₂₂ClN

-

Molecular Weight: 287.83 g/mol

-

Structure:

(Note: Ph represents a phenyl group)

Spectroscopic Data (Expected)

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound. These values are extrapolated from data for structurally similar compounds, such as benzhydrylpiperazine and other piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | br s | 2H | N-H₂⁺ (piperidine ring) |

| ~ 7.2 - 7.5 | m | 10H | Aromatic protons (two phenyl rings) |

| ~ 4.5 - 4.7 | d | 1H | CH (benzhydryl) |

| ~ 3.0 - 3.5 | m | 2H | CH₂ (piperidine ring, adjacent to N) |

| ~ 2.8 - 3.0 | m | 1H | CH (piperidine ring, at position 2) |

| ~ 1.5 - 2.0 | m | 6H | CH₂ (piperidine ring) |

Note: Chemical shifts are referenced to a standard internal solvent signal. The presence of the hydrochloride salt is expected to cause a downfield shift of the protons on and adjacent to the protonated nitrogen atom.

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 145 | Aromatic C (quaternary) |

| ~ 125 - 130 | Aromatic CH |

| ~ 60 - 65 | CH (benzhydryl) |

| ~ 50 - 55 | CH (piperidine ring, at position 2) |

| ~ 45 - 50 | CH₂ (piperidine ring, adjacent to N) |

| ~ 20 - 30 | CH₂ (piperidine ring) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 - 3100 | Medium | C-H stretch (aromatic) |

| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~ 2400 - 2700 | Broad | N-H⁺ stretch (secondary amine salt) |

| ~ 1600, 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| ~ 700 - 750 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation Data

| m/z Ratio | Proposed Fragment Ion |

| 252.19 | [M-HCl]⁺ (molecular ion of free base) |

| 167.09 | [C₁₃H₁₁]⁺ (benzhydryl cation) |

| 84.08 | [C₅H₁₀N]⁺ (piperidine fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for observing the N-H protons; aprotic solvents like DMSO-d₆ are often preferred for this purpose.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or the [M-HCl]⁺ ion) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Potential Biological Interactions

While specific signaling pathways for this compound are not well-documented, compounds with a benzhydrylpiperidine or benzhydrylpiperazine core often exhibit activity at various neurotransmitter receptors. The diagram below illustrates a hypothetical signaling relationship based on the known pharmacology of similar molecules, which are often antagonists at dopamine and histamine receptors.

Caption: Hypothesized signaling pathway for 2-Benzhydrylpiperidine based on related compounds.

The Stereochemistry of 2-Benzhydrylpiperidine Hydrochloride: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, a detailed technical guide on the stereochemistry of 2-Benzhydrylpiperidine hydrochloride cannot be constructed at this time due to a lack of publicly available data. While the synthesis and biological activities of the structurally related benzhydrylpiperazine scaffold are widely reported, specific information regarding the stereoisomers of this compound is notably absent. This includes critical quantitative data, detailed experimental protocols for stereospecific synthesis or chiral resolution, and analyses of the differential biological activities of its enantiomers.

The core of stereochemistry lies in the three-dimensional arrangement of atoms within a molecule and the profound impact this can have on its physical, chemical, and biological properties. For a chiral molecule like 2-Benzhydrylpiperidine, which possesses a stereocenter at the C2 position of the piperidine ring, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-Benzhydrylpiperidine and (S)-2-Benzhydrylpiperidine. The hydrochloride salt of this compound would therefore also exist in these enantiomeric forms.

In the context of drug development and medicinal chemistry, the separation and individual characterization of enantiomers are of paramount importance. It is common for one enantiomer (the eutomer) to exhibit the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects.

Areas Lacking Specific Data for this compound:

Quantitative Stereochemical Data: There is a notable absence of published quantitative data for the enantiomers of this compound. This includes:

-

Specific Rotation ([α]D): A fundamental property used to characterize enantiomers, which measures the rotation of plane-polarized light.

-

Enantiomeric Excess (ee) or Enantiomeric Ratio (er): Data quantifying the purity of a sample with respect to its enantiomeric composition.

-

Receptor Binding Affinities (Ki, IC50): Quantitative measures of how strongly each enantiomer interacts with specific biological targets. Such data is crucial for understanding the structure-activity relationship (SAR) and identifying the pharmacologically active stereoisomer.

Experimental Protocols: Detailed and reproducible experimental methodologies specific to this compound are not readily available. Key missing protocols include:

-

Stereospecific Synthesis: Methods for the asymmetric synthesis of either the (R) or (S) enantiomer directly.

-

Chiral Resolution: Procedures for the separation of a racemic mixture of 2-Benzhydrylpiperidine into its individual enantiomers. This often involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or chiral chromatography techniques.

-

Analytical Chiral Separation: Validated analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the determination of enantiomeric purity.

Biological Activity and Signaling Pathways: While the broader class of piperidine-containing compounds is known to interact with a variety of biological targets, there is no specific information detailing the pharmacological profile of the individual enantiomers of this compound. Consequently, it is not possible to delineate any associated signaling pathways or create the requested visualizations.

General Methodologies for Substituted Piperidines

Although specific data for the target molecule is unavailable, the general principles for the stereochemical investigation of chiral piperidines can be outlined.

Logical Workflow for Stereochemical Elucidation

The typical workflow for investigating the stereochemistry of a novel chiral piperidine derivative is as follows:

Caption: General workflow for the synthesis, separation, and evaluation of chiral piperidine derivatives.

An In-depth Technical Guide to the Synthesis of 2-Benzhydrylpiperidine Hydrochloride and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-benzhydrylpiperidine hydrochloride and its analogues. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel piperidine-based compounds.

Introduction

2-Benzhydrylpiperidine, also known as desoxypipradrol, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was first developed in the 1950s.[1] It is structurally related to methylphenidate and pipradrol.[1] The core structure, consisting of a piperidine ring substituted at the 2-position with a benzhydryl (diphenylmethyl) group, has been a scaffold of interest for the development of central nervous system (CNS) active agents. Analogues of 2-benzhydrylpiperidine are explored for their potential therapeutic applications, primarily stemming from their activity as NDRIs. This guide will detail the primary synthetic methodologies for producing the parent compound and its structural variants.

Core Synthetic Strategies

The synthesis of 2-benzhydrylpiperidine and its analogues can be primarily achieved through two main strategies: the catalytic hydrogenation of a pyridine precursor and the Grignard addition to a pyridine derivative.

Catalytic Hydrogenation of 2-Benzhydrylpyridine

This is a widely utilized and effective method for the synthesis of 2-benzhydrylpiperidine. The general workflow involves the synthesis of the 2-benzhydrylpyridine intermediate followed by its reduction to the corresponding piperidine.

Caption: Workflow for the synthesis of 2-benzhydrylpiperidine HCl via catalytic hydrogenation.

Step 1: Synthesis of 2-Benzhydrylpyridine (Intermediate)

This intermediate can be synthesized via a Grignard reaction between 2-benzoylpyridine and phenylmagnesium bromide, followed by reduction of the resulting tertiary alcohol.

-

Materials: 2-Benzoylpyridine, magnesium turnings, bromobenzene, anhydrous diethyl ether, iodine crystal (optional, as initiator), hydrochloric acid, sodium bicarbonate, anhydrous sodium sulfate.

-

Procedure for Phenylmagnesium Bromide Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A small amount of bromobenzene in anhydrous diethyl ether is added to initiate the reaction (an iodine crystal can be added to activate the magnesium). Once the reaction begins, the remaining bromobenzene solution is added dropwise to maintain a gentle reflux. The reaction mixture is stirred until most of the magnesium is consumed.

-

Procedure for Grignard Reaction and Reduction: A solution of 2-benzoylpyridine in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield diphenyl-pyridin-2-yl-methanol. The crude alcohol is then reduced to 2-benzhydrylpyridine, for example, by using a Wolff-Kishner or Clemmensen reduction, or by catalytic hydrogenation which would directly yield the final product. A more direct route involves the reaction of α-phenyl-α-pyridyl-(2)-benzyl cyanide with subsequent saponification and decarboxylation.

Step 2: Catalytic Hydrogenation of 2-Benzhydrylpyridine

-

Materials: 2-Benzhydrylpyridine, platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C), glacial acetic acid or ethanol, hydrogen gas.

-

Procedure: A solution of 2-benzhydrylpyridine in glacial acetic acid or ethanol is placed in a high-pressure hydrogenation vessel. A catalytic amount of PtO2 or Pd/C is added. The vessel is flushed with hydrogen gas and then pressurized to 50-70 bar. The mixture is shaken or stirred at room temperature for 6-10 hours, or until hydrogen uptake ceases.[2] The catalyst is then removed by filtration through a pad of celite. The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a sodium hydroxide solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-benzhydrylpiperidine as a free base.

Step 3: Formation of this compound

-

Materials: 2-Benzhydrylpiperidine free base, absolute ethyl acetate, hydrogen chloride solution in ethyl acetate or ethereal HCl.

-

Procedure: The crude 2-benzhydrylpiperidine is dissolved in a minimal amount of absolute ethyl acetate. An excess of a solution of hydrogen chloride in ethyl acetate is added with stirring. The precipitate of this compound is collected by filtration, washed with cold ethyl acetate, and dried. Recrystallization from a mixture of methanol and ethyl acetate can be performed for further purification.

Quantitative Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C₁₈H₂₂ClN | 287.83 | 286-287 (dec.) | [3] |

Synthesis of Analogues

The synthesis of analogues of 2-benzhydrylpiperidine can be achieved by modifying the starting materials in the synthetic routes described above.

-

Substitution on the Phenyl Rings: Substituted bromobenzenes can be used in the Grignard reaction to introduce substituents on one of the phenyl rings. Alternatively, substituted benzophenones can be used as starting materials.

-

Substitution on the Piperidine Ring: The synthesis of substituted piperidines can be more complex, often requiring the use of substituted pyridine precursors. The diastereoselective synthesis of substituted piperidines is an active area of research.

-

N-Substitution: The secondary amine of the piperidine ring can be alkylated or acylated to introduce a variety of substituents at the nitrogen atom.

The following table presents data for a series of benzhydrylpiperazine analogues, which, while differing in the heterocyclic core, provide an example of the characterization data that would be generated for a library of 2-benzhydrylpiperidine analogues.

| Compound ID | Molecular Formula | Measured m/z | log kw | MIC (μM) vs. M. tuberculosis |

| 6a | C₂₉H₃₅N₃O₂ | 474.2802 | 4.1170 | >128 |

| 6b | C₂₉H₃₄FN₃O₂ | 492.2708 | 4.3162 | 64 |

| 6c | C₂₉H₃₄ClN₃O₂ | 508.2412 | 4.6046 | 32 |

| 6d | C₂₉H₃₄BrN₃O₂ | 552.1907 | 4.7408 | 32 |

| 6e | C₃₀H₃₇N₃O₃ | 504.2908 | 4.4172 | 128 |

| 6f | C₃₀H₃₄F₃N₃O₂ | 542.2679 | 4.8812 | 16 |

| 6g | C₃₀H₃₇N₃O₂ | 488.2960 | 5.2184 | 8 |

Data adapted from a study on benzhydrylpiperazine-based conjugates.[3] The data presented here is for illustrative purposes to show the type of quantitative information generated for a series of analogues.

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

2-Benzhydrylpiperidine and its analogues primarily exert their effects by inhibiting the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing noradrenergic and dopaminergic signaling.

Signaling Pathway: NDRI Action at the Synapse

Caption: Mechanism of action of 2-benzhydrylpiperidine as a norepinephrine-dopamine reuptake inhibitor.

Conclusion

The synthesis of this compound and its analogues is well-established, with catalytic hydrogenation of the corresponding pyridine being a robust and efficient method. The potential for generating a wide array of analogues by modifying the synthetic precursors allows for extensive structure-activity relationship (SAR) studies. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize and explore this important class of compounds. Further research into the diastereoselective synthesis of substituted analogues could yield novel compounds with enhanced potency and selectivity.

References

- 1. Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Pharmacological Profile of 2-Diphenylmethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diphenylmethylpiperidine (2-DPMP), also known as desoxypipradrol, is a potent and long-acting norepinephrine-dopamine reuptake inhibitor (NDRI).[1] First synthesized in the 1950s by Ciba (now Novartis), its clinical development for narcolepsy and ADHD was halted in favor of methylphenidate, which possesses a shorter half-life and more predictable pharmacokinetics.[1] Despite its discontinued clinical use, 2-DPMP remains a subject of significant interest in neuropharmacology and toxicology due to its potent stimulant effects and its emergence as a novel psychoactive substance. This guide provides a comprehensive overview of the pharmacological profile of 2-DPMP, including its receptor binding affinity, in vitro and in vivo functional activity, and pharmacokinetic properties, with a focus on quantitative data and detailed experimental methodologies.

In Vitro Pharmacology: Receptor and Transporter Interactions

The primary mechanism of action of 2-diphenylmethylpiperidine is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[2] This profile is consistent with its classification as a norepinephrine-dopamine reuptake inhibitor.

Monoamine Transporter Binding Affinity

The binding affinity of 2-DPMP for monoamine transporters has been characterized through radioligand binding assays. The following table summarizes the inhibition constants (Ki) calculated from the IC50 values reported by Simmler et al. (2014) using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Target | Radioligand | Kd of Radioligand (nM) | IC50 (nM) | Calculated Ki (nM) |

| Human DAT | [3H]WIN 35,428 | 11 | 70 | 33.3 |

| Human NET | [3H]Nisoxetine | 0.45 | 140 | 133.3 |

| Human SERT | [3H]Paroxetine | 0.06 | >10,000 | >9,434 |

| Data derived from Simmler et al., 2014.[2] |

Monoamine Transporter Uptake Inhibition

The functional consequence of 2-DPMP's binding to monoamine transporters is the inhibition of neurotransmitter reuptake. This has been quantified in vitro using uptake inhibition assays in HEK293 cells expressing the human transporters.

| Transporter | IC50 (nM) |

| Human DAT | 70 |

| Human NET | 140 |

| Human SERT | >10,000 |

| Data from Simmler et al., 2014.[2] |

Off-Target Binding Profile

In Vivo Pharmacology: Neurochemical and Behavioral Effects

In vivo studies in animal models have confirmed the potent stimulant effects of 2-DPMP, which are directly linked to its inhibition of dopamine and norepinephrine reuptake.

Effects on Extracellular Neurotransmitter Levels

In vivo microdialysis studies in freely moving rats have demonstrated that 2-DPMP significantly increases extracellular dopamine levels in key brain regions associated with reward and motor control.

| Brain Region | Dose (i.v.) | Maximal Dopamine Increase (% of Basal) |

| Nucleus Accumbens Shell | 1.0 mg/kg | ~300% |

| Caudate-Putamen | 1.0 mg/kg | ~250% |

| Data from Loi et al., 2020. |

The onset of this effect is rapid, occurring within the first 20 minutes after intravenous administration.

Behavioral Effects

The neurochemical changes induced by 2-DPMP manifest in a range of stimulant-like behaviors. In mice, intraperitoneal administration of 2-DPMP has been shown to induce significant rewarding and reinforcing effects, as measured by conditioned place preference and self-administration paradigms.[3] Doses of 0.1, 0.5, and 1 mg/kg have been observed to cause climbing behavior in mice.[3]

Pharmacokinetics

The pharmacokinetic profile of 2-diphenylmethylpiperidine is characterized by high oral bioavailability and a remarkably long elimination half-life, contributing to its prolonged duration of action.

| Parameter | Value | Species | Notes |

| Oral Bioavailability | >90% | - | Lacks a primary scientific reference. |

| Elimination Half-life | 16–20 hours | Human | [1] |

| Metabolism | Liver | - | [1] |

Detailed information on the volume of distribution, clearance, and specific metabolic pathways of 2-DPMP is not extensively documented in the scientific literature. Its high lipophilicity suggests a large volume of distribution and potential for accumulation in fatty tissues.[1]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

The following is a generalized protocol for a competitive radioligand binding assay, based on standard methodologies.

4.1.1. Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

4.1.2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT), and varying concentrations of 2-DPMP or a reference compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4.1.3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the transporter.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a typical uptake inhibition assay using HEK293 cells stably expressing a monoamine transporter.

4.2.1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human DAT, NET, or SERT in appropriate growth medium.

-

Plate the cells in a 96-well plate and allow them to reach a confluent monolayer.

4.2.2. Uptake Inhibition Assay:

-

Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

-

Pre-incubate the cells with varying concentrations of 2-DPMP or a reference compound for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine).